molecular formula C8H12Cl2O6 B097179 Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester CAS No. 17134-17-7

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Cat. No.: B097179
CAS No.: 17134-17-7
M. Wt: 275.08 g/mol
InChI Key: IFOIGJKHVZBFPR-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is a useful research compound. Its molecular formula is C8H12Cl2O6 and its molecular weight is 275.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Triethylene glycol bis(chloroformate) is a bifunctional compound, meaning it has two reactive sites. It can react with nucleophilic groups (like amines or alcohols) present in biological molecules, leading to the formation of carbamate or carbonate linkages . This can result in the modification of these molecules and potentially alter their function.

Result of Action

The molecular and cellular effects of Triethylene glycol bis(chloroformate) are largely dependent on the specific biological molecules it interacts with . Its reactivity allows it to modify these molecules, which can potentially alter their function and lead to various cellular effects.

Action Environment

The action, efficacy, and stability of Triethylene glycol bis(chloroformate) can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment . Moreover, its stability can be compromised under certain conditions, such as high temperature or presence of nucleophilic substances .

Properties

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066164
Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17134-17-7
Record name C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17134-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017134177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the role of Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester in the synthesis of LJP 394?

A1: this compound is used as a reagent to introduce reactive chloroformate groups onto the triethylene glycol backbone. These chloroformate groups then react with amine-containing molecules, allowing for the attachment of the linker molecules that will eventually hold the oligonucleotide strands. This step is crucial for creating the tetravalent platform upon which the four oligonucleotide strands of LJP 394 are assembled. []

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